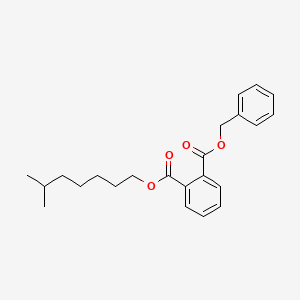

1-Benzyl 2-(6-methylheptyl) phthalate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H28O4 |

|---|---|

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

2-O-benzyl 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C23H28O4/c1-18(2)11-5-4-10-16-26-22(24)20-14-8-9-15-21(20)23(25)27-17-19-12-6-3-7-13-19/h3,6-9,12-15,18H,4-5,10-11,16-17H2,1-2H3 |

InChI-Schlüssel |

VJGTZYBFJOCYCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Environmental Occurrence and Distribution of Phthalate Esters

Global and Regional Environmental Prevalence of Phthalate (B1215562) Esters

The global distribution of phthalate esters is extensive, with measurable concentrations found from industrialized urban centers to remote regions like the Arctic. nih.govresearchgate.net This widespread prevalence underscores their persistence and capacity for long-range environmental transport.

Phthalates are considered semi-volatile organic compounds (SVOCs) and are found in both the gaseous phase and associated with airborne particulate matter. nih.govresearchgate.net Higher air temperatures can lead to increased atmospheric concentrations of phthalates. wikipedia.org Their presence in the atmosphere facilitates long-range transport, allowing them to be disseminated across the planet. researchgate.net Studies have shown that atmospheric transport and subsequent deposition are significant pathways for the contamination of remote marine environments, such as the Arctic Ocean. nih.gov For instance, research in the South China Sea has detailed the dynamic air-sea exchange processes that can drive the transport of phthalate esters from coastal areas to the open ocean. acs.org The net atmospheric deposition for several common phthalates, including dimethyl phthalate (DMP), diethyl phthalate (DEP), di-i-butyl phthalate (DiBP), and di-n-butyl phthalate (DnBP), was estimated at 3740 tons per year in the South China Sea. acs.org In contrast, bis(2-ethylhexyl) phthalate (DEHP) was found to volatilize from seawater to the air. acs.org

Aquatic ecosystems are major sinks for phthalate esters released from various anthropogenic sources. frontiersin.org They have been detected in drinking water, groundwater, surface water, and wastewater. nih.gov The primary source of phthalates in aquatic environments is the discharge of wastewater and sludge. nih.gov

Once in aquatic systems, the distribution of phthalates between water, sediment, and biota is governed by their chemical properties. marinebiodiversity.org Higher molecular weight phthalates, which are more lipophilic, tend to partition to sediments, where they can persist for long periods, especially in anaerobic conditions. marinebiodiversity.org Shorter-chain phthalates are more likely to remain in the water column. marinebiodiversity.org

The following table presents data on the concentration of common phthalates in various aquatic environments.

Interactive Table: Concentration of Phthalates in Aquatic Environments

| Phthalate | Environment | Location | Concentration Range |

|---|---|---|---|

| Σ14 PEs | Lake Water | Asan Lake, Korea | Not Detected - 2.29 μg/L elsevierpure.com |

| Σ14 PEs | Lake Sediment | Asan Lake, Korea | 3.6 - 8973 μg/kg dry weight elsevierpure.com |

| Σ14 PEs | Fish | Asan Lake, Korea | Not Detected - 1081 μg/kg dry weight elsevierpure.com |

| Σ6 PEs | Seawater | North Sea to Arctic | 30 - 5030 pg/L nih.gov |

| DEHP | River Water | Nigeria | Up to 2,705 μg/L frontiersin.org |

| Various PEs | Surface Water | Iran | Undetectable - 0.43 μg/L frontiersin.org |

| Various PEs | Waterworks | China | 0.02 - 0.77 μg/L frontiersin.org |

Soil contamination by phthalate esters is a significant issue, particularly in agricultural areas due to the use of plastic films for mulching and in greenhouses. nih.govfrontiersin.org The application of fertilizers can also contribute to phthalate levels in soil. osti.gov Phthalates can be taken up by plants from the soil, leading to their entry into the food chain. nih.govnih.gov

Research has documented the presence of various phthalates in agricultural soils. The following table summarizes findings from studies on phthalate concentrations in soil.

Interactive Table: Concentration of Phthalates in Soil

| Phthalate | Soil Type | Location | Concentration Range (mg/kg) |

|---|---|---|---|

| Σ6 PAEs | Agricultural Soil near E-waste site | East China | 0.31 - 2.39 nih.gov |

| Σ15 PAEs | Coastal Agricultural Soil | South China | 0.445 - 4.473 nih.gov |

| Σ19 PAEs | Ginseng Cultivation Soil | Jilin, China | 0.69 - 3.30 frontiersin.org |

| DEHP & DBP | Various Soils | China | Spatially variable osti.gov |

Characterization of Sources and Emission Pathways of Phthalate Esters

The widespread presence of phthalates in the environment is a direct result of their extensive use in a multitude of products and the various pathways through which they are released. ewg.orgchemtrust.org

Phthalates are released into the environment throughout their lifecycle, from production and processing to use and disposal. frontiersin.org Because they are not covalently bonded to the plastic materials they are mixed with, they can easily leach, migrate, or evaporate from products. frontiersin.orgnih.gov

Major sources of phthalate emissions include:

Industrial Applications: High molecular weight phthalates like DEHP are primarily used as plasticizers in flexible vinyl plastics found in products such as flooring, wall coverings, and food contact materials. nih.gov

Consumer Products: A vast array of consumer goods contain phthalates. wa.gov Low molecular weight phthalates are used as solvents in personal care products like perfumes, lotions, and cosmetics to preserve fragrances. nih.govsafecosmetics.org They are also found in paints, adhesives, and children's toys. ewg.org

Food Packaging: Phthalates can migrate from plastic packaging into food, with fatty foods being particularly susceptible. observatoireprevention.orgwikipedia.org

Building Materials: Vinyl flooring, shower curtains, and roofing materials are common sources of indoor phthalate exposure. wa.govbcerp.org

Medical Devices: PVC is used in medical devices like intravenous tubing and blood bags, which can be a source of exposure. thesmarthuman.com

Waste streams are a significant contributor to the environmental burden of phthalates. The disposal of plastic products in landfills can lead to the leaching of phthalates into the soil and groundwater. researchgate.net

Electronic waste (e-waste) has been identified as a major source of phthalate contamination. researchgate.net The dismantling and shredding of e-waste can generate dust containing plasticizers. nih.gov Workers in e-waste recycling facilities and individuals living near these sites can have higher exposure to phthalates. nih.govnih.gov Studies have shown that hazardous elements from e-waste, including phthalates, can cross the placenta, indicating a risk to fetal development. unicef.org The recycling of plastics from e-waste can also reintroduce toxic chemicals into new products if not properly regulated. ipen.org In the electronics industry, plasticized PVC is used for wire coatings and other plastic components, with common phthalates including DEHP, DBP, DEP, and DiNP. umd.edu

Investigation of Potential Natural Biogenic Production of Phthalate Esters

Contrary to the long-held belief that phthalates are solely anthropogenic in origin, significant evidence now confirms their biosynthesis by a wide range of living organisms. nih.govbohrium.com Since the first identification of phthalic acid as a natural substance in 1945, over 50 different phthalate derivatives have been reported from various taxonomic groups. nih.gov Research has shown that plants, algae, bacteria, and fungi are capable of producing these esters. proquest.comresearchgate.netresearchgate.net

These naturally produced phthalates are thought to serve various biological functions, such as acting as allelochemicals that enhance a plant's or microorganism's competitiveness against biotic and abiotic stress. nih.govbohrium.com The detection of phthalates that are not common in industrial use further supports the theory of a natural origin. bohrium.com

Dominant phthalates identified from natural sources include compounds like di-n-butyl phthalate (DBP), diethyl phthalate (DEP), dimethyl phthalate (DMP), and di(2-ethylhexyl) phthalate (DEHP). nih.govproquest.comresearchgate.net They have been isolated from the essential oils, root exudates, and organic solvent extracts of numerous plant species. nih.govproquest.com While direct evidence for the biogenic production of 1-Benzyl 2-(6-methylheptyl) phthalate is not documented, the established capacity of organisms to synthesize a diverse array of phthalate structures suggests the possibility of its natural occurrence.

| Phthalate Ester | Abbreviation | Example Natural Source(s) | Reference |

|---|---|---|---|

| di-n-butyl phthalate | DBP | Solanum lycopersicum (Tomato), Various Plants & Fungi | proquest.comresearchgate.net |

| diisobutyl phthalate | DIBP | Solanum melongena (Eggplant), Zea mays (Corn) | proquest.com |

| di(2-ethylhexyl) phthalate | DEHP | Lilium brownii, Various Plants, Bacteria, & Fungi | proquest.comresearchgate.net |

| diethyl phthalate | DEP | Algae, various plants | nih.gov |

| dimethyl phthalate | DMP | Algae, various plants | nih.gov |

| diisooctyl phthalate | DIOP | Lilium brownii | proquest.com |

Bioaccumulation and Bioconcentration Research in Model Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. It is a key consideration for understanding the environmental fate of substances like phthalates. The potential for a phthalate to bioaccumulate is governed by its physicochemical properties and the biological processes of the exposed organism.

Mechanisms of Uptake and Accumulation in Aquatic Organisms

Aquatic organisms can absorb phthalate esters through several mechanisms. mdpi.com Due to their hydrophobic nature, phthalates tend to partition from water into the lipid-rich tissues of organisms. sfu.ca Uptake can occur directly from the water across respiratory surfaces like gills or through dermal absorption. researchgate.net Ingestion of contaminated food, water, and sediment is another significant pathway for accumulation. mdpi.comresearchgate.net

Once absorbed, phthalates are distributed throughout the organism. However, unlike many persistent organic pollutants, phthalates can be metabolized by many organisms. sfu.canih.gov This metabolic transformation can lead to either detoxification and excretion or, in some cases, the formation of other toxic compounds. mdpi.com The rate of metabolism and excretion is a critical factor determining the ultimate bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism relative to the water. sfu.canih.gov Interspecies differences in metabolic capacity can lead to significant variations in observed bioaccumulation. sfu.ca For instance, some studies have noted that bioconcentration factors for higher molecular weight phthalates are greater in benthic organisms than in fish, which may be due to differences in metabolic rates. sfu.ca

Factors Influencing Bioaccumulation Potential (e.g., Log Kow, Molecular Size)

The bioaccumulation potential of a phthalate ester is strongly influenced by its physicochemical properties, most notably its lipophilicity and molecular size. nih.govnih.gov

Octanol-Water Partition Coefficient (Log Kow): This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. Phthalates are hydrophobic compounds with a wide range of Log Kow values. nih.govsfu.ca A higher Log Kow generally indicates a greater potential for a substance to bioaccumulate in the fatty tissues of organisms. nih.gov The relationship, however, is not linear. For substances with very high Log Kow values (e.g., >6-8), bioaccumulation may be less than predicted. nih.govecetoc.org This is because extremely hydrophobic compounds have very low water solubility, which limits their uptake rate from the water. ecetoc.org It can also reduce their absorption efficiency from the gut. ecetoc.org

Molecular Size and Weight: The physical dimensions of a molecule can also limit its ability to pass through biological membranes, a process necessary for uptake. ecetoc.org Larger phthalate molecules, typically those with higher molecular weights, may experience hindered diffusion across cell membranes, which can reduce their rate of bioaccumulation, irrespective of a high Kow value. nih.govecetoc.org For example, high molecular weight phthalates like DEHP often show lower bioaccumulation factors than would be predicted by simple partitioning models, a phenomenon attributed to factors like lower membrane permeability and metabolic processes. nih.gov

The specific compound this compound is a higher molecular weight phthalate. While experimental data for this exact compound is scarce, data for the structurally similar "Benzyl (7-methyloctyl) phthalate" shows a high calculated Log Kow of 7.3 and a molecular weight of 382.5 g/mol . nih.gov Based on these properties, it would be classified as a high molecular weight, highly lipophilic phthalate. Its bioaccumulation would be expected to be governed by the interplay between its high affinity for lipids and the potential limitations imposed by its molecular size and low water solubility.

| Phthalate Ester | Abbreviation | Molecular Weight (g/mol) | Log Kow | Reference |

|---|---|---|---|---|

| Dimethyl phthalate | DMP | 194.19 | 1.61 | sfu.ca |

| Diethyl phthalate | DEP | 222.24 | 2.47 | sfu.ca |

| Di-n-butyl phthalate | DBP | 278.35 | 4.57 | sfu.ca |

| Butyl benzyl (B1604629) phthalate | BBP | 312.36 | 4.91 | sfu.cafda.gov |

| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | 7.5 | sfu.ca |

| Benzyl (7-methyloctyl) phthalate* | - | 382.5 | 7.3 | nih.gov |

*Data for a structurally similar compound used as a proxy.

Advanced Analytical Methodologies for Phthalate Ester Characterization

Optimized Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 1-Benzyl 2-(6-methylheptyl) phthalate (B1215562). The choice of extraction technique is paramount and depends on the sample matrix, the concentration of the analyte, and the desired level of analytical throughput.

Comparative Analysis of Solvent Extraction Methodologies (e.g., Ultrasonic, Soxhlet)

Traditional solvent extraction techniques, such as Soxhlet and ultrasonic extraction, are commonly employed for isolating phthalates from solid samples.

Soxhlet extraction , a classic and exhaustive method, involves continuous washing of the sample with a distilled solvent. While thorough, it is often time-consuming and requires large volumes of solvent, which can be a source of contamination. nih.gov For phthalate analysis, this method has been shown to yield good recoveries, though sometimes lower than more modern techniques for certain phthalates. One study noted that for samples spiked below regulated limits, the standard Soxhlet method (EN 14372:2004E) detected only four of the six targeted phthalates.

Ultrasonic extraction (UE) , or sonication, offers a more rapid alternative. youtube.com This technique uses high-frequency sound waves to create acoustic cavitation, which accelerates the diffusion of the solvent into the sample matrix, enhancing mass transfer. nih.govhielscher.com Compared to Soxhlet, ultrasonic extraction is significantly faster, uses less solvent, and generally results in comparable or even higher recoveries for many phthalates. researchgate.net One comparative study found that ultrasonic extraction yielded recoveries of over 80% for all six regulated phthalates tested, outperforming a standard dissolution method and showing better or comparable results to the Soxhlet method. researchgate.net The efficiency of ultrasonic extraction can be influenced by the choice of solvent, with toluene (B28343) and hexane (B92381) being common options for phthalate analysis.

The combination of ultrasonication with Soxhlet extraction, known as Sono-Soxhlet , can further enhance extraction efficiency, leading to higher yields in shorter times and under milder conditions. nih.govhielscher.com

| Method | Advantages | Disadvantages | Typical Solvents |

| Soxhlet Extraction | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential for thermal degradation of analytes. nih.govyoutube.com | Hexane/Acetone, Methylene Chloride/Acetone. epa.gov |

| Ultrasonic Extraction | Rapid, reduced solvent consumption, simpler procedure. youtube.com | Can sometimes be less efficient for certain matrix/analyte combinations. | Toluene, Hexane. |

| Sono-Soxhlet | Higher yields, shorter extraction times, milder conditions than traditional Soxhlet. nih.govhielscher.com | Requires specialized equipment. | n-Hexane. nih.gov |

Development and Application of Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE) is a widely used sample cleanup and preconcentration technique that has become popular for phthalate analysis due to its efficiency and selectivity. oup.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a small volume of a different solvent. oup.com This technique is effective for purifying and enriching phthalates from complex matrices like water, food, and biological fluids. oup.comoup.com

For phthalate metabolites in serum, an automated SPE method using Oasis-HLB cartridges has been developed. oup.com This method involves diluting the sample with formic acid, loading it onto the SPE cartridge, washing away interferences with water and methanol, and finally eluting the metabolites with acetonitrile (B52724). oup.com This automated approach improves reproducibility and sample throughput. oup.com For food samples, SPE cleanup using ProElut PSA or Florisil cartridges followed by GC-MS analysis has proven effective for the simultaneous determination of multiple phthalate esters. researchgate.net

Dispersive magnetic solid-phase extraction (DMSPE) is an innovative variation where a magnetic sorbent is dispersed directly into the sample solution. nih.gov After adsorption, the sorbent with the retained analytes is easily separated from the sample using an external magnet. A nanosorbent composed of a metal-organic framework (MIL-101(Cr)) and magnetite nanoparticles has been successfully used for the DMSPE of phthalate esters from water and human plasma, followed by GC-MS determination. nih.gov

Evaluation of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography. youtube.com For phthalates, derivatization is typically mandatory for their polar monoester metabolites, which contain a carboxylic acid group. nih.gov This polar group can cause adsorption issues during GC analysis and makes the compounds less volatile. youtube.comnih.gov

Common derivatization methods include:

Silylation: This process replaces the active hydrogen in polar functional groups (like -COOH) with a non-polar trimethylsilyl (B98337) (TMS) group, reducing polarity and boiling point. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. youtube.com

Esterification: This method converts carboxylic acids into their corresponding esters, for example, methyl esters, using reagents like boron trifluoride in methanol. youtube.com This increases volatility and reduces peak tailing in chromatograms. youtube.com

While essential for metabolite analysis, derivatization adds an extra step to the analytical procedure, which can introduce errors and use toxic reagents. nih.gov However, recent advancements have led to the development of GC-MS methods capable of analyzing some phthalate metabolites without derivatization, simplifying the process. nih.gov For the parent phthalate diesters, like 1-Benzyl 2-(6-methylheptyl) phthalate, which lack highly polar functional groups, derivatization is generally not required for GC analysis. oregonstate.edu

State-of-the-Art Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate the this compound from other compounds in the sample extract before its detection and quantification.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., MS, ECD, TOFMS)

Gas chromatography is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like phthalate esters. gcms.czrestek.com The choice of detector and column is crucial for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and quantification of phthalates. gcms.czcore.ac.uk It combines the high separation power of GC with the definitive identification capabilities of MS. gcms.cz The mass spectrometer provides structural information, which is critical for distinguishing between different phthalates, many of which have similar structures and retention times. gcms.cz The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis. researchgate.netoregonstate.edu

GC with Electron Capture Detection (GC-ECD) is another option, particularly for halogenated compounds, but it can also be used for phthalates. EPA Method 8061A describes a dual-column, dual-ECD analysis for phthalate esters. epa.gov However, GC-MS is generally preferred for its superior confirmation capabilities. epa.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) offers very high acquisition speeds and full-spectrum sensitivity, making it an excellent tool for analyzing complex mixtures and identifying unknown compounds. A rapid GC-TOFMS method was developed for quantifying regulated phthalates in plastics, demonstrating its utility in this field.

The choice of the GC column's stationary phase is critical for resolving complex mixtures of phthalates. gcms.czrestek.com Columns with a 5% diphenyl / 95% dimethylsiloxane phase (e.g., HP-5-MS, DB-5MS) are very common for phthalate analysis. oregonstate.edunih.gov For complex isomer mixtures, specialized phases like Rtx-440 and Rxi-XLB have shown excellent resolution. gcms.czrestek.com

| Detector | Principle | Advantages for Phthalate Analysis |

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Provides structural information for definitive identification; high selectivity and sensitivity, especially in SIM mode. gcms.cz |

| Electron Capture (ECD) | Detects electron-absorbing compounds. | High sensitivity for certain electronegative compounds. gcms.czepa.gov |

| Time-of-Flight MS (TOFMS) | Measures the time it takes for ions to travel a fixed distance. | High-speed data acquisition, excellent mass accuracy, and full-spectrum sensitivity. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Phthalate and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful alternatives to GC, especially for less volatile or thermally labile compounds. thermofisher.commdpi.com

HPLC , typically coupled with a UV or Diode Array Detector (DAD), can effectively separate a wide range of phthalates. oup.comthermofisher.com A common approach is reversed-phase HPLC using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. oup.comthermofisher.com An HPLC-DAD method has been developed for the simultaneous determination of 10 phthalates, with detection at 224 nm. oup.com

Applications of Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

In GCxGC, the effluent from a primary column is subjected to a second, different, and much shorter column for further separation. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. For a compound like this compound, which has both aromatic and branched alkyl moieties, a common GCxGC setup would involve a non-polar primary column and a more polar secondary column. This arrangement separates compounds based on their boiling points in the first dimension and polarity in the second dimension. This would effectively separate it from other co-eluting phthalates or matrix components in complex samples. The increased separation provided by GCxGC would be crucial in resolving this compound from its isomers and other high-molecular-weight phthalates that might be present in a sample.

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry, coupled with chromatographic separation, is the cornerstone of phthalate analysis, providing both identification and quantification capabilities.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile compounds like phthalates. gcms.cz For this compound, electron ionization (EI) would likely produce a characteristic fragmentation pattern. Based on the fragmentation of similar phthalates like benzyl (B1604629) butyl phthalate, a prominent fragment ion at m/z 149, corresponding to the protonated phthalic anhydride (B1165640), is expected. gcms.cznist.gov Other significant ions would likely include those resulting from the loss of the benzyl and the 6-methylheptyl groups.

Gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) offers the advantage of high-speed data acquisition and high mass resolution, which is beneficial for the non-targeted analysis of complex samples. While specific GC-TOFMS data for this compound is not published, the analysis of a similar compound, benzyl butyl phthalate, using GC-APCI-QTOF has been documented. massbank.eu The high mass accuracy of TOFMS allows for the determination of elemental compositions of fragment ions, significantly increasing the confidence in identification.

Table 1: Postulated GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Postulated Structure/Origin |

| 149 | Protonated Phthalic Anhydride |

| 91 | Tropylium Cation (from Benzyl group) |

| 113 | Ion from 6-methylheptyl chain |

| [M-91]+ | Loss of Benzyl Radical |

| [M-113]+ | Loss of 6-methylheptyl Radical |

This table is based on theoretical fragmentation patterns and data from structurally similar compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing phthalate metabolites in biological fluids, as many metabolites are more polar and less volatile than the parent compounds. nih.gov The metabolism of benzyl-containing phthalates like benzyl butyl phthalate typically involves hydrolysis to form monoesters, such as monobenzyl phthalate and the corresponding monoalkyl phthalate. wikipedia.orgnih.govnih.gov It is therefore anticipated that the primary metabolites of this compound would be monobenzyl phthalate and mono-(6-methylheptyl) phthalate.

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offers high sensitivity and selectivity for metabolite discovery. mdpi.com Untargeted metabolomics approaches using LC-HRMS can be employed to identify novel metabolites of this compound in biological systems. nih.gov The accurate mass measurements provided by HRMS allow for the confident identification of potential metabolites based on their elemental composition.

Table 2: Predicted Primary Metabolites of this compound for LC-MS/MS Analysis

| Metabolite Name | Abbreviation | Precursor Ion [M-H]- (m/z) |

| Monobenzyl phthalate | MBzP | 255 |

| Mono-(6-methylheptyl) phthalate | M6MHP | 279 |

This table is based on established metabolic pathways for structurally related phthalates.

The large and complex datasets generated by HRMS necessitate the use of advanced data mining techniques for efficient data processing and feature identification. nih.gov

Isotope Pattern Filters: These algorithms search for characteristic isotopic patterns of elements like carbon, which can help in identifying and confirming the elemental composition of unknown compounds, including potential metabolites of this compound.

Mass Defect Filtering: This technique is used to selectively identify compounds that have undergone specific metabolic transformations. nih.gov By defining a mass defect window based on the parent compound, it is possible to filter the data and highlight potential metabolites, thus simplifying the data analysis process. For instance, searching for metabolites of this compound would involve looking for specific mass shifts corresponding to metabolic reactions like hydroxylation or glucuronidation.

Recent studies have demonstrated the use of machine learning models with HRMS data to predict the biological activity of unidentified chemicals, which could be applied to assess the potential endocrine-disrupting effects of novel phthalates and their metabolites without their unambiguous identification. nih.govacs.org

Quality Assurance and Quality Control in Phthalate Analysis Research

Rigorous quality assurance and quality control (QA/QC) procedures are essential for obtaining reliable and reproducible data in phthalate analysis, particularly given the ubiquitous nature of some phthalates which can lead to background contamination. nih.gov

Method validation is crucial to ensure that an analytical method is fit for its intended purpose. researchgate.netnih.gov While specific validation data for this compound is not available, the typical performance characteristics for phthalate analysis methods provide a benchmark.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For phthalates, LODs and LOQs are typically in the low ng/L to µg/L range for water samples and ng/g to µg/g range for solid samples. mdpi.comcore.ac.uk

Recovery: This parameter assesses the efficiency of the extraction procedure. Recovery is determined by analyzing spiked samples at different concentrations. For phthalate analysis, acceptable recovery is generally in the range of 70-130%.

Relative Standard Deviation (RSD): The RSD, also known as the coefficient of variation, is a measure of the precision of the analytical method. It is typically expressed as a percentage. For phthalate analysis, RSD values for intra-day and inter-day precision are generally expected to be below 15-20%. researchgate.net

Table 3: Typical Method Validation Parameters for Phthalate Analysis by GC-MS and LC-MS/MS

| Parameter | Typical Range (Water Samples) | Typical Range (Solid Samples) |

| LOD | 1-10 ng/L | 0.1-10 ng/g |

| LOQ | 5-50 ng/L | 1-50 ng/g |

| Recovery | 70-130% | 70-130% |

| RSD | <15% | <20% |

This table provides generalized data for phthalate analysis and is not specific to this compound.

Harmonization Protocols and Inter-laboratory Comparisons for Robust Data Generation

The consistent and accurate quantification of phthalate esters, including this compound, across different laboratories is paramount for reliable environmental monitoring, human exposure assessment, and regulatory compliance. Harmonization protocols and inter-laboratory comparisons are the cornerstones for achieving this goal, ensuring that data generated by various analytical facilities are comparable, reproducible, and of high quality. The complexity of sample matrices and the potential for contamination during analysis make these collaborative efforts essential for validating analytical methods and building confidence in reported data.

Harmonization protocols aim to standardize analytical procedures to minimize variability between laboratories. This includes unifying aspects of the analytical workflow, from sample collection and preparation to instrumental analysis and data reporting. For phthalate esters, common sources of discrepancy can arise from differences in extraction efficiency, the choice of internal standards, and calibration procedures. By establishing a common set of procedures, the influence of these variables can be significantly reduced, leading to more consistent results.

A notable example of such an effort is the European Human Biomonitoring Initiative (HBM4EU), which has worked towards achieving coordinated human biomonitoring in Europe. nih.gov This project has included proficiency testing for phthalate biomarkers in human urine, demonstrating a significant improvement in laboratory performance over successive rounds of comparison. nih.gov While specific data for this compound is not detailed in publicly available studies, the principles and findings from these comparisons are directly applicable.

Detailed Research Findings from Inter-laboratory Studies on Phthalates

Inter-laboratory studies on phthalate analysis have highlighted several key areas that require careful control to ensure data robustness. A study involving five laboratories analyzing dialkyl phthalate esters in environmental and biological samples revealed good agreement for di(2-ethylhexyl) phthalate (DEHP), a compound structurally related to this compound. nih.gov However, the study also underscored that high method detection limits, often due to contamination of procedural blanks, can hamper environmental monitoring. nih.gov Minimizing background contamination is therefore a critical step in achieving low-level quantification of phthalates. nih.gov

The HBM4EU project provided valuable insights into the inter-laboratory reproducibility for various phthalate biomarkers. The results showed that for single-isomer phthalates, the average inter-laboratory reproducibility was 24%, which improved to 17% for laboratories that consistently performed well. nih.gov For more complex mixed-isomer phthalates, the reproducibility was initially 43%, improving to 26% among high-performing labs. nih.gov These findings demonstrate the positive impact of quality assurance and quality control programs in enhancing the comparability of data.

The analytical methods employed in these studies typically involve enzymatic deconjugation of phthalate metabolites, followed by solid-phase extraction (SPE) and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of isotopically labeled internal standards is a common and crucial practice to correct for matrix effects and variations in recovery. nih.gov

The following interactive data tables showcase typical results that might be obtained in an inter-laboratory comparison for a phthalate ester, illustrating the kind of data generated and the metrics used to assess performance.

Table 1: Hypothetical Inter-laboratory Comparison for this compound in a Spiked Water Sample

| Laboratory ID | Reported Concentration (µg/L) | Z-Score | Performance |

| Lab A | 5.2 | 0.4 | Satisfactory |

| Lab B | 4.8 | -0.4 | Satisfactory |

| Lab C | 6.5 | 3.0 | Unsatisfactory |

| Lab D | 5.0 | 0.0 | Satisfactory |

| Lab E | 4.5 | -1.0 | Satisfactory |

| Z-score is calculated based on the assigned value (robust mean of participants' results) and the standard deviation for proficiency assessment. A | Z-score | ≤ 2 is generally considered satisfactory. |

Table 2: Summary of Analytical Methodologies Used in a Phthalate Inter-laboratory Comparison Study

| Parameter | Method Details |

| Sample Volume | 0.5 mL of urine nih.gov |

| Internal Standards | Use of isotopically labelled internal standards nih.gov |

| Deconjugation | Enzymatic deconjugation at 37 °C for 2 hours nih.gov |

| Extraction | Solid-Phase Extraction (SPE) (online or off-line) nih.gov |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI⁻) nih.gov |

| Acquired Transitions | Two mass transitions per biomarker nih.gov |

The successful implementation of harmonization protocols and participation in inter-laboratory comparisons are indispensable for any laboratory involved in the analysis of this compound and other phthalate esters. These efforts not only validate the analytical methods but also ensure that the data generated are reliable for scientific research and regulatory decision-making. The continuous development of certified reference materials and the establishment of clear protocols for minimizing contamination are ongoing efforts that will further benefit future monitoring initiatives for these compounds. nih.gov

Environmental Fate and Degradation Pathways of Phthalate Esters

Analysis of Abiotic Degradation Processes

Abiotic, or non-biological, degradation processes also contribute to the breakdown of phthalates in the environment, although often at a slower rate than biodegradation. d-nb.info

Hydrolysis is a primary abiotic degradation pathway for phthalate (B1215562) esters in aquatic systems. researchgate.net This process involves the chemical breakdown of the ester bond by reaction with water, leading to the formation of a monoester and an alcohol, and subsequently phthalic acid. researchgate.net The rate of hydrolysis is generally slow, with half-lives that can extend to hundreds or even thousands of years for some phthalates under neutral pH conditions. d-nb.infocalstate.edu The rate of hydrolysis can be influenced by pH, with faster degradation often observed in acidic or alkaline conditions compared to neutral pH. nih.gov

Photodegradation, the breakdown of chemicals by light, is another significant abiotic process, particularly in the atmosphere and surface waters. nih.govacs.org Phthalates can be degraded through direct photolysis, where they absorb sunlight directly, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then attack the phthalate molecules. acs.org The half-lives for photodegradation can vary widely depending on the specific phthalate and the environmental conditions, from hours to many days. nih.gov For some phthalates, photolysis is the main contributor to their total abiotic degradation. nih.gov The process can involve reactions such as the cleavage of the C-O bond and adduction of radicals to the aromatic ring. nih.gov In some cases, photocatalysts like titanium dioxide (TiO₂) can significantly enhance the rate of photodegradation. nih.govfrontiersin.org

Other Chemical Transformation Processes in Environmental Media

Beyond microbial degradation, the environmental persistence of 1-Benzyl 2-(6-methylheptyl) phthalate is influenced by several abiotic chemical transformation processes. These processes, primarily hydrolysis and photolysis, contribute to the breakdown of the parent compound into simpler, and often less harmful, substances.

Hydrolysis: The hydrolysis of phthalate esters involves the cleavage of the ester bonds, yielding the corresponding monoesters and, subsequently, phthalic acid. The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net Under neutral environmental conditions (pH 7), the hydrolysis of many phthalate esters is generally a slow process. researchgate.netnih.gov However, the rate can be substantially accelerated under either acidic or basic conditions. researchgate.net For instance, the alkaline hydrolysis of phthalates is estimated to be several orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net Studies on Butyl Benzyl (B1604629) Phthalate (BBP), a compound structurally related to this compound, indicate that hydrolysis is a relevant degradation pathway, particularly in environments with fluctuating pH, such as landfills. nih.gov The structure of the alkyl chain also plays a role, with short-chain phthalates generally hydrolyzing more readily than long-chain ones. nih.gov Given that this compound possesses a relatively long, branched alkyl chain, its hydrolysis rate is expected to be slower than that of short-chain phthalates.

Photolysis: Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Phthalate esters can undergo direct photolysis if they absorb light at wavelengths present in sunlight (>290 nm). nih.gov They can also undergo indirect photolysis, a process where other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the phthalate molecule, leading to its degradation. conicet.gov.ar For BBP, it has been noted that it contains chromophores that absorb at wavelengths greater than 290 nm, suggesting a susceptibility to direct photolysis. nih.gov The degradation of BBP can be enhanced by processes like TiO2/UV photocatalysis, where major intermediates identified were mono-butyl phthalate, mono-benzyl phthalate, and phthalic acid. nih.gov The presence of co-existing substances in the environment can either enhance or inhibit the rate of photodegradation. nih.gov

Sorption and Mobility Studies in Environmental Matrices

The movement of this compound through the environment is largely governed by its tendency to sorb to solid materials like soil and sediment, its ability to leach into water systems, and its potential to volatilize into the atmosphere.

The sorption of phthalates to soil and sediment is a key process that influences their bioavailability and transport. This process is primarily controlled by the organic carbon content of the solid matrix and the hydrophobicity of the phthalate, which is often expressed as the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a stronger tendency for the chemical to bind to organic matter in soil and sediment, leading to lower mobility.

For phthalates, Koc values generally increase with the length of the alkyl chain. epa.gov Phthalates with higher molecular weights and greater hydrophobicity tend to have higher Koc values. researchgate.net Based on log Koc values for similar compounds like BBP (ranging from 3.21 to 3.997), this compound is expected to have low to no mobility in soil. nih.gov The sorption of phthalates to soil can also be influenced by soil pH, with some studies showing decreased sorption at higher pH levels. researchgate.net

Table 1: Estimated Soil Adsorption Characteristics for Phthalates This table presents estimated Koc values for phthalates to illustrate the expected range for compounds like this compound, for which specific data is not available.

| Phthalate Compound | Log Koc | Mobility Classification |

|---|---|---|

| Diethyl Phthalate | 2.34 | Medium |

| Butyl Benzyl Phthalate (BBP) | 3.21 - 3.997 | Low to No Mobility |

| Di(2-ethylhexyl) Phthalate (DEHP) | 5.17 | No Mobility |

Leaching is the process by which chemicals are transported through the soil profile with percolating water. The potential for a phthalate to leach into groundwater is inversely related to its sorption to soil particles. nih.gov Compounds with high Koc values, like this compound is predicted to have, are less likely to leach and contaminate groundwater. nih.gov

The transport of phthalates in aquatic systems is also influenced by their water solubility and their partitioning behavior. Higher molecular weight phthalates have lower water solubility and a greater tendency to adsorb to suspended particles and sediment, which can act as a long-term reservoir for these compounds. researchgate.net The release of phthalates from plastic materials into the environment is a significant source of contamination, and factors such as UV radiation can accelerate this process. nih.govresearchgate.net Studies on plastic mulching films have shown that phthalates can leach into the soil, with concentrations of compounds like DBP and BBP being significantly higher in mulched soils compared to control soils. frontiersin.org The structure of the phthalate, including the length and branching of the alkyl chain, also affects its leaching potential, with bulkier and higher molecular weight phthalates generally showing lower release rates. researchgate.net

Table 2: Factors Influencing Leaching of Phthalates in Water Systems This table outlines key factors and their general impact on the leaching and transport of phthalates, including what would be expected for this compound.

| Factor | Influence on Leaching and Transport |

|---|---|

| High Soil Organic Carbon | Decreases leaching due to increased sorption |

| High Koc Value | Decreases leaching and mobility |

| Low Water Solubility | Decreases transport in the aqueous phase |

| UV Radiation | Can accelerate release from plastic materials |

| High Molecular Weight | Generally decreases leaching from plastic sources |

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant, while volatilization from soil is influenced by its vapor pressure and its sorption to soil particles.

For phthalates, volatilization from moist soil surfaces is expected for compounds with a significant vapor pressure. nih.gov However, strong adsorption to soil can reduce the rate of volatilization. nih.gov For higher molecular weight phthalates, volatilization from the pure state is slow due to their low vapor pressure, but they may evaporate more readily from water. This is counteracted by their high tendency to adsorb to organic matter, which generally makes them more persistent in the aquatic environment. researchgate.net The Henry's Law constant for BBP is estimated to be 1.3 x 10^-6 atm-cu m/mole, indicating that volatilization from moist soil surfaces is a potential transport pathway. nih.gov Given its similar structure but higher molecular weight, this compound is expected to have a lower vapor pressure and Henry's Law Constant, suggesting a lower volatilization potential compared to BBP.

Table 3: Estimated Volatilization Potential of Selected Phthalates This table provides Henry's Law Constants for various phthalates to infer the likely volatilization behavior of this compound.

| Phthalate Compound | Henry's Law Constant (atm-m³/mol) | Relative Volatilization Potential from Water |

|---|---|---|

| Dimethyl Phthalate | 2.0 x 10⁻⁵ | Low |

| Di-n-hexyl Phthalate | 2.2 x 10⁻⁷ | Very Low |

| Di(2-ethylhexyl) Phthalate (DEHP) | 1.71 x 10⁻⁵ | Low |

| Butyl Benzyl Phthalate (BBP) | 1.3 x 10⁻⁶ | Low |

Biotransformation and Metabolite Profiling of Phthalate Esters in Model Systems

Characterization of Metabolic Pathways in In Vitro and Ex Vivo Models

The metabolism of 1-Benzyl 2-(6-methylheptyl) phthalate (B1215562) is expected to follow the general pathways observed for other phthalate esters, which primarily involve hydrolysis followed by oxidation and conjugation.

Hydrolytic Cleavage to Monoester Metabolites

The initial and rate-limiting step in the biotransformation of 1-Benzyl 2-(6-methylheptyl) phthalate is the hydrolytic cleavage of one of the ester linkages. This reaction is catalyzed by various non-specific esterases, including carboxylesterases, present in tissues such as the liver, intestine, and blood. This process results in the formation of two possible monoester metabolites: Mono-benzyl phthalate (MBzP) and Mono-(6-methylheptyl) phthalate (M-6-MHP), along with the corresponding alcohols, benzyl (B1604629) alcohol and 6-methylheptan-1-ol. The relative formation of these two monoesters depends on the accessibility of the ester bonds to the active sites of the hydrolyzing enzymes.

Oxidative Metabolism and Formation of Oxidized Metabolites

Following hydrolysis, the monoester metabolites, particularly Mono-(6-methylheptyl) phthalate, undergo further oxidative metabolism. This phase II-like process involves the oxidation of the aliphatic side chain. The primary targets for oxidation are the ω and ω-1 positions of the alkyl chain. This leads to the formation of a variety of oxidized metabolites, including hydroxylated and carboxylated derivatives. For instance, the 6-methylheptyl chain can be oxidized at various carbon atoms, leading to a complex mixture of secondary metabolites.

Conjugation Reactions and Excretion Pathways

The final phase of metabolism involves the conjugation of the monoester and its oxidized metabolites with endogenous molecules to facilitate their excretion. The most common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of a glucuronic acid moiety to the carboxyl group of the phthalate monoester or to the hydroxyl groups of the oxidized metabolites. The resulting glucuronide conjugates are more water-soluble and are readily eliminated from the body, primarily in the urine.

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Systems

In vitro models are invaluable tools for elucidating the metabolic pathways of xenobiotics like this compound without the complexities of whole-animal studies.

Application of Liver Enzymes and Cell Lines for Metabolite Generation

Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and S9 fractions, which contain both microsomal and cytosolic enzymes, are commonly used to study the oxidative metabolism of phthalates. Cell lines, such as the murine fibroblast cell line L929, have also been employed to investigate the metabolism of various xenobiotics. While specific studies on this compound using L929 cells are not documented, these cells possess metabolic capabilities that could be used to generate and identify metabolites.

Identification of Primary and Secondary Metabolites

The identification of metabolites is typically achieved using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). This allows for the separation and structural elucidation of the various metabolic products.

Primary Metabolites: The primary metabolites of this compound are the monoester hydrolysis products.

| Metabolite Name | Abbreviation | Metabolic Pathway |

| Mono-benzyl phthalate | MBzP | Hydrolysis |

| Mono-(6-methylheptyl) phthalate | M-6-MHP | Hydrolysis |

Secondary Metabolites: Secondary metabolites are formed from the further oxidation of the primary monoesters. The table below lists potential oxidized metabolites derived from Mono-(6-methylheptyl) phthalate.

| Potential Secondary Metabolite | Metabolic Pathway |

| Mono-(6-methyl-x-hydroxyheptyl) phthalate (x=2,3,4,5,6) | Oxidation |

| Mono-(6-carboxyhexyl) phthalate | Oxidation |

| Mono-(5-carboxy-5-methylhexyl) phthalate | Oxidation |

Influence of Alkyl Chain Length and Structure on Metabolic Fate

The structure of the alkyl side chains is a critical determinant in the metabolism of phthalates. The presence of a benzyl group and a branched 6-methylheptyl group in this compound suggests a complex metabolic pathway involving initial hydrolysis followed by further oxidation.

The initial step in the metabolism of most phthalates is the hydrolysis of one of the ester linkages by carboxylesterases, leading to the formation of a monoester. In the case of this compound, this would result in two possible initial metabolites: monobenzyl phthalate (MBzP) and mono-(6-methylheptyl) phthalate.

Drawing parallels from the metabolism of butyl benzyl phthalate (BBP), it is expected that both monoesters will be formed. Studies on BBP have shown that it is metabolized to mono-n-butyl phthalate (MBuP) and monobenzyl phthalate (MBzP). nih.gov The benzyl ester is further metabolized, with the benzyl group being cleaved and oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine. A similar pathway is anticipated for the benzyl portion of this compound.

The 6-methylheptyl chain, being a branched alkyl group, is expected to undergo oxidative metabolism. For phthalates with longer alkyl chains (five or more carbons), the initial monoester is subject to further biotransformation, primarily through omega (ω) and omega-1 (ω-1) oxidation of the alkyl chain by cytochrome P450 enzymes. This creates more polar metabolites that are more readily excreted. Given the branched nature of the 6-methylheptyl group, multiple sites are available for hydroxylation, leading to a variety of oxidized metabolites. The presence of branching can influence the rate of metabolism, with some studies suggesting that branched chains may be metabolized at different rates compared to linear chains. nih.gov

Table 1: Predicted Primary and Secondary Metabolites of this compound

| Parent Compound | Primary Metabolites | Secondary Metabolites (from 6-methylheptyl chain) | Secondary Metabolites (from benzyl chain) |

| This compound | Monobenzyl phthalate (MBzP) | Mono-(hydroxy-6-methylheptyl) phthalate | Benzoic Acid |

| Mono-(6-methylheptyl) phthalate | Mono-(oxo-6-methylheptyl) phthalate | Hippuric Acid | |

| Mono-(carboxy-methylhexyl) phthalate |

This table is predictive and based on the metabolism of analogous phthalate structures.

Development and Application of Metabolite Biomarkers for Exposure Research

The assessment of human exposure to phthalates relies heavily on the use of biomarkers, which are typically the metabolites of the parent compounds found in biological matrices like urine.

Utility of Urinary Metabolites as Indicators for Environmental Phthalate Exposure

Urinary metabolites are considered reliable biomarkers for phthalate exposure for several reasons. Phthalates themselves are rapidly metabolized and excreted, with half-lives in the order of hours. wikipedia.org Therefore, measuring the parent compound in the body is often not feasible. The metabolites, however, are present in urine in detectable concentrations and provide a more integrated measure of exposure over a recent period. capes.gov.broup.com Analyzing for metabolites also minimizes the risk of sample contamination from ubiquitous parent phthalates present in laboratory equipment. oup.com

For this compound, the urinary metabolites, including MBzP, oxidized metabolites of the 6-methylheptyl chain, and hippuric acid, would serve as specific indicators of exposure to this particular compound. The detection of a suite of these metabolites would provide strong evidence of exposure.

Methodologies for Quantitative Analysis of Metabolites in Biological Matrices

The quantitative analysis of phthalate metabolites in biological matrices, primarily urine, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). capes.gov.brnih.govnih.govacs.org This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites typically found in the general population.

The general workflow for the analysis of phthalate metabolites involves several key steps:

Enzymatic Deconjugation: Many phthalate metabolites are excreted as glucuronide conjugates. Treatment of the urine sample with β-glucuronidase is necessary to cleave the glucuronide moiety and measure the total metabolite concentration. nih.govacs.org

Sample Cleanup and Preconcentration: Solid-phase extraction (SPE) is a widely used technique to remove interfering substances from the urine matrix and to concentrate the analytes of interest, thereby improving the sensitivity of the method. nih.govresearchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the different phthalate metabolites from each other before they enter the mass spectrometer. The choice of the chromatographic column is critical for resolving isomeric metabolites. capes.gov.broup.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection of the target metabolites. The use of isotope-labeled internal standards is essential for accurate quantification. nih.govresearchgate.net

Table 2: Typical Parameters for LC-MS/MS Analysis of Phthalate Metabolites

| Parameter | Description |

| Sample Preparation | Enzymatic hydrolysis followed by solid-phase extraction (SPE) |

| Chromatography | Reversed-phase HPLC or UHPLC |

| Column | C18 or Phenyl-based columns for separation |

| Mobile Phase | Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier. |

| Ionization | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in negative ion mode. |

| Detection | Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) |

| Quantification | Isotope dilution with 13C- or D-labeled internal standards |

Isomer-Specific Metabolite Analysis for Complex Phthalate Isomeric Mixtures

Phthalates are often used in commercial products as isomeric mixtures. For example, diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) are complex mixtures of various branched-chain isomers. The analysis of metabolites from such mixtures can be challenging because different isomers may have different metabolic pathways and toxicological potencies.

For a compound like this compound, while it is a single, defined isomer, the principle of isomer-specific analysis is still relevant in the broader context of phthalate exposure assessment. The 6-methylheptyl group itself has stereoisomers, and it is possible that these could be metabolized differently.

Advanced analytical techniques are required to separate and quantify isomer-specific metabolites. This often involves the use of high-resolution chromatographic columns and potentially high-resolution mass spectrometry. The separation of structural isomers, such as mono-n-butyl phthalate (mBP) and mono-isobutyl phthalate (miBP), has been successfully achieved, demonstrating the capability of modern analytical methods. researchgate.netresearchgate.net For more complex mixtures, the development of specific analytical standards for the various isomer-specific metabolites is a critical and ongoing area of research. The ability to distinguish between metabolites of different isomers is crucial for accurately linking exposure to specific phthalate products and for understanding the potential health risks associated with them.

Molecular Interactions and Cellular Mechanisms of Phthalate Esters

Interaction with Nuclear Receptors and Transcription Factors

Nuclear receptors are critical ligand-activated transcription factors that regulate a host of physiological processes. Many phthalate (B1215562) monoesters are known to interact with these receptors, leading to downstream biological effects. However, research specifically detailing these interactions for 1-Benzyl 2-(6-methylheptyl) phthalate is not present in the current body of scientific literature.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation and Ligand Binding Studies

Peroxisome Proliferator-Activated Receptors (PPARs) are key regulators of lipid metabolism and glucose homeostasis. Certain phthalate metabolites, such as monobenzyl phthalate (MBzP), have been shown to act as agonists for PPARα and PPARγ. researchgate.net These interactions can induce the expression of PPAR target genes, influencing processes like fatty acid oxidation and adipogenesis. nih.gov

Despite the known activity of structurally related compounds, no studies were found that specifically investigate the binding affinity or activation potential of this compound or its corresponding monoester metabolite with any PPAR isoform (PPARα, PPARγ, or PPARδ). Consequently, data regarding its EC50 values or its effect on PPAR-dependent gene expression is not available.

Steroid Hormone Receptor Interactions and Endocrine System Perturbation Mechanisms

The endocrine-disrupting potential of phthalates is often linked to their ability to interfere with steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER). nih.gov Many phthalates exhibit anti-androgenic activity, disrupting testosterone (B1683101) synthesis and action, which can lead to disorders of the reproductive system. nih.govnih.gov

A thorough search of toxicological and endocrinological databases and literature yielded no specific data on the interaction between this compound and any steroid hormone receptors. There are no published studies examining its binding affinity, agonist or antagonist activity, or its potential to perturb the endocrine system through these receptor-mediated pathways.

Investigation of Other Receptor-Mediated Signaling Pathways

Beyond PPARs and steroid hormone receptors, phthalates may interact with other signaling pathways. However, no specific research has been published detailing the effects of this compound on other nuclear receptors (e.g., retinoid X receptor) or any other identified receptor-mediated signaling cascades.

Interactions with Enzymes and Metabolic Pathways

Phthalates and their metabolites can modulate the activity of various enzymes, affecting metabolic and biosynthetic pathways.

Inhibition or Modulation of Biosynthetic Enzymes (e.g., Glucocorticoid Biosynthesis Pathway Enzymes)

Certain phthalates have been investigated for their potential to inhibit key enzymes involved in steroidogenesis, including those in the glucocorticoid biosynthesis pathway. This inhibition is a critical mechanism of their endocrine-disrupting action.

No research data is available on whether this compound or its metabolites can inhibit or otherwise modulate enzymes critical to glucocorticoid biosynthesis or other hormone production pathways.

Research on Effects on Key Metabolic Enzyme Activities

Phthalate monoesters have been shown to inhibit certain phase II metabolic enzymes, such as sulfotransferases (SULTs), which are crucial for detoxifying and eliminating various compounds from the body. nih.gov For example, monobenzyl phthalate (MBzP) has been shown to strongly inhibit the activity of SULT1A1. nih.gov

There are currently no published studies examining the effects of this compound on the activity of key metabolic enzymes. Research into its potential inhibitory or inductive effects on enzymes such as sulfotransferases, UDP-glucuronosyltransferases, or cytochrome P450s has not been conducted.

Interactions with Genetic Material and Epigenetic Modifications

Non-Covalent Binding Interactions with DNA and Associated Mechanisms

There is currently no available research that details the non-covalent binding interactions between this compound and DNA. Studies on other phthalates have suggested the potential for such interactions, which can include intercalation between DNA base pairs or binding to the minor groove. These interactions can potentially interfere with DNA replication and transcription. However, without specific experimental data for this compound, any discussion would be purely speculative.

Exploration of Potential for Epigenetic Alterations

The potential for this compound to induce epigenetic alterations, such as changes in DNA methylation patterns or histone modifications, has not been investigated in the scientific literature. Epigenetic modifications are crucial for the regulation of gene expression, and their disruption by environmental chemicals is a growing area of concern. Research into whether this specific phthalate can influence the enzymes responsible for these modifications is needed.

Cellular and Subcellular Responses to Phthalate Exposure in Model Systems

Research on Effects on Cell Proliferation and Viability in In Vitro Models

No in vitro studies have been published that examine the effects of this compound on cell proliferation and viability. Such studies are fundamental to understanding the cytotoxic potential of a compound and its possible impact on tissue homeostasis. Data from various cell lines would be necessary to determine if this phthalate affects cell cycle progression or induces apoptosis or necrosis.

Investigation of Organelle-Specific Responses (e.g., Peroxisome Proliferation)

The specific responses of cellular organelles, such as peroxisomes, mitochondria, or the endoplasmic reticulum, to this compound exposure are unknown. Some phthalates are known to be peroxisome proliferators, a class of compounds that can induce the proliferation of these organelles in rodent liver, which is sometimes linked to adverse health effects. Whether this compound shares this property has not been determined.

Modulation of Intracellular Signaling Pathways

There is a lack of information regarding the ability of this compound to modulate intracellular signaling pathways. Many environmental compounds can interfere with critical signaling cascades that regulate a wide range of cellular processes, including growth, differentiation, and stress responses. Future research would need to explore the impact of this compound on key signaling proteins and transcription factors.

Comparative Research and Structure Activity Relationships of Phthalate Esters

Structural Determinants of Environmental Fate and Degradation Properties

The environmental persistence and mobility of phthalate (B1215562) esters are intrinsically linked to their molecular structure, particularly the nature of their alkyl side chains.

The biodegradability of phthalate esters is inversely related to the length and complexity of their alkyl chains. Phthalates with shorter, linear alkyl chains, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), are generally more susceptible to microbial degradation than those with longer or branched chains. researchgate.net The increased molecular weight and intricate structure of long-chain phthalates, like di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DnOP), present a greater challenge for microbial enzymes, rendering their biodegradation less effective. researchgate.net

For instance, butyl benzyl (B1604629) phthalate (BBP), which contains a butyl group and a benzyl group, is reported to be readily biodegradable in aerobic surface water, with a half-life of 1 to 7 days. nih.gov However, the rate of biodegradation is significantly influenced by environmental conditions such as temperature. nih.gov Studies on various phthalates have shown that resistance to biotransformation generally increases with molecular weight. nih.gov

Considering its structure, 1-Benzyl 2-(6-methylheptyl) phthalate possesses a benzyl group and a branched C8 alkyl chain (6-methylheptyl). The presence of the long, branched alkyl chain suggests that its biodegradability would be slower compared to short-chain phthalates. The branching, in particular, can sterically hinder enzymatic action, further reducing the rate of degradation. Research on maleate-based plasticizers, which are structurally similar to phthalates, has also indicated that reducing alkyl chain length and removing branching improves biodegradation rates. researchgate.net

Table 1: Influence of Phthalate Structure on Aerobic Biodegradation

| Phthalate Ester | Alkyl Chain Characteristics | Relative Biodegradation Rate |

| Diethyl phthalate (DEP) | Short, linear (C2) | High |

| Dibutyl phthalate (DBP) | Short, linear (C4) | High |

| Butyl benzyl phthalate (BBP) | Aryl and short, linear alkyl (C4) | Moderate to High |

| Di(2-ethylhexyl) phthalate (DEHP) | Long, branched (C8) | Low |

| This compound | Aryl and long, branched (C8) | Predicted Low |

| Di-n-octyl phthalate (DnOP) | Long, linear (C8) | Low |

This table provides a qualitative comparison based on general principles of structure-activity relationships for phthalate esters.

The sorption of phthalates to soil and sediment is a key process that governs their environmental mobility and bioavailability. researchgate.net This behavior is strongly influenced by the hydrophobicity of the molecule, which in turn is determined by the alkyl chain length. Phthalates with longer carbon chains exhibit increased hydrophobicity and, consequently, a greater tendency to adsorb to organic matter in soil and sediments. researchgate.net This strong sorption reduces their concentration in the aqueous phase, thereby limiting their mobility in the environment. nih.gov

For example, studies have shown that the adsorption capacity of phthalate esters increases with the organic content of the sediment. researchgate.net While this sorption can reduce the immediate bioavailability and mobility of the phthalate, it can also lead to longer persistence in the environment, as the adsorbed chemical is less accessible to microbial degradation. nih.gov

In sandy aquifers, the transport of phthalates can be complex. While shorter-chain phthalates like DMP and DEP would be expected to be more mobile, some studies have counterintuitively shown that longer-chain phthalates like dibutyl phthalate (DBP) and diisobutyl phthalate (DiBP) can be transported faster under certain conditions, potentially due to limited access to certain sorption sites. researchgate.net

Given its structure, this compound, with its combined benzyl and branched C8 alkyl groups, is expected to be a hydrophobic compound with a significant tendency to sorb to environmental matrices. Its mobility in soil and water would likely be limited due to this strong sorption.

Methodological Comparisons in Phthalate Research

The study of phthalate esters, a diverse class of compounds, necessitates robust analytical methods and a deep understanding of their metabolic fate across different species. This section delves into the comparative aspects of phthalate research, focusing on the performance of analytical techniques for various phthalate congeners and the cross-species differences in their biotransformation and molecular responses.

Assessment of Analytical Method Performance Across Diverse Phthalate Congeners

The accurate quantification of phthalate esters in various matrices is crucial for assessing exposure and understanding their environmental fate. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the predominant techniques for phthalate analysis. nih.govmdpi.com The performance of these methods can vary significantly depending on the specific phthalate congener, its molecular weight, and the complexity of the sample matrix.

High-molecular-weight phthalates, such as those with long or branched alkyl chains, present unique analytical challenges. For instance, the analysis of di-isononylphthalate (DiNP) and di-isodecylphthalate (DiDP) by conventional GC-MS can result in an unresolved cluster of peaks that primarily fragment to the common phthalic anhydride (B1165640) ion (m/z 149), complicating quantification. spectroscopyonline.com To overcome this, techniques like gas chromatography combined with atmospheric-pressure chemical ionization (APCI) have been employed, which can successfully ionize high-molecular-weight phthalates, yielding the molecular ion as the base peak and allowing for detection in complex samples like sediments. spectroscopyonline.com

The choice of the GC stationary phase is also critical for achieving optimal separation of complex phthalate mixtures. Studies comparing different stationary phases, such as Rtx-440 and Rxi-XLB, have demonstrated superior resolution for a wide range of phthalates, including those regulated by the U.S. Environmental Protection Agency (EPA) and the European Union (EU). gcms.cz A well-chosen stationary phase is vital as many phthalates share a common base peak ion (m/z 149), making the identification and quantification of coeluting compounds challenging. gcms.cz

For the analysis of phthalate metabolites, which are often more polar and thermally unstable, derivatization has traditionally been a necessary step for GC-MS analysis. However, recent advancements have led to the development of GC-MS methods that can directly determine phthalate monoesters without derivatization, simplifying the analytical process. nih.gov These methods have been optimized for key parameters such as injection temperature, pressure, and chromatographic separation to achieve high efficiency. nih.gov

The following table provides a comparative overview of analytical method performance for different phthalate congeners, highlighting the techniques used, their performance metrics, and the matrices analyzed.

| Phthalate Congener | Analytical Technique | Matrix | Key Performance Metrics | Reference |

| High-Molecular-Weight Phthalates (e.g., DiNP, DiDP) | GC-APCI-TOF-MS | Sediment | Successful ionization yielding molecular ion as base peak; detection below 1 ppm. | spectroscopyonline.com |

| Various Phthalates (18 EPA & EU listed) | GC-MS with various stationary phases | - | Rtx-440 and Rxi-XLB columns showed the best resolution. | gcms.cz |

| Phthalate Monoesters (MMP, MEP, MnBP, MEHP) | GC-MS (without derivatization) | - | Linear dependence of retention times on boiling points; elution before corresponding diesters. | nih.gov |

| 31 Phthalates and Replacements | GC-MS (SIM mode) | Edible Oils, Silicone Wristbands | Limits of detection ranging from 17–230 ng/mL; robust reproducibility (RPD < 8%). | nih.gov |

| Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | On-line LC-GC-MS | Landfill Leachate | LODs from 0.1 µg/L (DEHP) to 1.4 µg/L (DMP); RSD for retention time < 0.14%. | mdpi.com |

Given its structure, This compound , being a high-molecular-weight and asymmetrically substituted phthalate, would likely require an analytical approach similar to those used for other complex phthalates. A GC-MS method with an optimized stationary phase, such as Rtx-440 or Rxi-XLB, would be suitable for its separation and quantification. gcms.cz Due to its molecular weight, techniques like GC-APCI-MS could be beneficial for achieving sensitive detection, particularly in complex environmental matrices. spectroscopyonline.com

Cross-Species Comparative Studies in Biotransformation and Molecular Responses

The biotransformation of phthalate esters is a critical determinant of their biological activity and potential toxicity, and these metabolic pathways can exhibit significant species-specific differences. The initial step in the metabolism of most phthalates is hydrolysis by esterases to their respective monoester metabolites. nih.govwikipedia.org For longer-chain phthalates, this is often followed by oxidative metabolism of the remaining alkyl chain. nih.gov

A notable example of species differences is seen in the metabolism of di(2-ethylhexyl) phthalate (DEHP). In primates, including humans, the monoester metabolite (MEHP) is primarily conjugated with glucuronic acid and excreted. nih.gov In contrast, rats appear to be unable to efficiently glucuronidate MEHP and instead further oxidize the alkyl chain, leading to different excretion products. nih.gov These metabolic differences are crucial when extrapolating toxicological data from animal models to humans.

For benzyl butyl phthalate (BBP) , a compound structurally related to this compound, metabolism also begins with hydrolysis to monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP). wikipedia.orgnih.govplos.org In rats, these monoesters can be further metabolized and conjugated with glucuronic acid before excretion. nih.gov Studies in female Wistar rats identified several metabolites in urine, including MBP, MBzP, benzoic acid, hippuric acid, and phthalic acid. cpsc.gov Human biomonitoring studies also confirm MBP and MBzP as the primary metabolites of BBP. plos.org

The structure of the alkyl chain significantly influences the metabolic pathway. For instance, fungal biotransformation of di-n-butyl phthalate (DBP) involves not only hydrolysis but also cytochrome P450-dependent monohydroxylation and oxidative O-dealkylation. researchgate.netnih.gov The longer alkyl chains of DBP compared to diethyl phthalate (DEP) make it more susceptible to oxidative fungal biotransformation. nih.gov

The molecular responses to phthalate exposure also vary across species. For example, several phthalate monoesters inhibit gap junctional intercellular communication in rat and mouse hepatocytes but not in hepatocytes from hamsters, monkeys, or humans. nih.gov Similarly, peroxisomal proliferation, a known effect of some phthalates in rodents, is not observed to the same extent in other species, including humans. nih.gov

The following table summarizes findings from cross-species comparative studies on the biotransformation and molecular responses of different phthalate esters.

| Phthalate Ester | Species | Key Biotransformation Pathways & Molecular Responses | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | Primates (Human, Monkey) | Hydrolysis to MEHP, followed by glucuronidation. | nih.gov |

| Rats | Hydrolysis to MEHP, followed by oxidation of the alkyl chain. | nih.gov | |

| Benzyl butyl phthalate (BBP) | Rats | Hydrolysis to MBP and MBzP, followed by glucuronidation and excretion. Metabolites include benzoic and hippuric acid. | nih.govcpsc.gov |

| Humans | Primary metabolites are MBP and MBzP. | plos.org | |

| Caenorhabditis elegans | Metabolized to MBP and MBzP. | plos.org | |

| Di-n-butyl phthalate (DBP) | Fungi | De-esterification, hydrolysis, cytochrome P450-dependent monohydroxylation, and oxidative O-dealkylation. | researchgate.netnih.gov |